PD-159020

Beschreibung

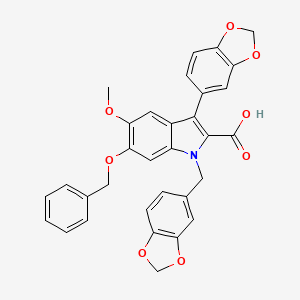

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO8/c1-36-26-13-22-23(14-29(26)37-16-19-5-3-2-4-6-19)33(15-20-7-9-24-27(11-20)40-17-38-24)31(32(34)35)30(22)21-8-10-25-28(12-21)41-18-39-25/h2-14H,15-18H2,1H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQQYCYLUTYLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(N2CC3=CC4=C(C=C3)OCO4)C(=O)O)C5=CC6=C(C=C5)OCO6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of PD-159020

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-159020 is a potent, non-peptide small molecule antagonist of the endothelin (ET) receptor system. Initially developed by Pfizer, this compound demonstrates a non-selective binding profile, targeting both the endothelin A (ETA) and endothelin B (ETB) receptors, albeit with a notable preference for the ETA subtype. The development of this compound has been discontinued. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the endothelin receptors and the subsequent impact on intracellular signaling cascades. We present available quantitative data on its receptor antagonism, outline the general experimental protocols for characterizing such compounds, and provide visual representations of the pertinent signaling pathways to facilitate a deeper understanding of its molecular pharmacology.

Introduction to the Endothelin System

The endothelin system is a critical signaling axis in mammalian physiology, playing a pivotal role in vasoconstriction, cell proliferation, and inflammation. The system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors. Dysregulation of the endothelin system is implicated in a variety of cardiovascular and fibrotic diseases, as well as in the progression of certain cancers, making it a significant target for therapeutic intervention.

This compound: A Non-Selective Endothelin Receptor Antagonist

This compound was developed as a competitive antagonist of the endothelin receptors. Its mechanism of action lies in its ability to bind to ETA and ETB receptors, thereby preventing the binding of the endogenous endothelin peptides. This blockade inhibits the downstream signaling cascades that are normally initiated by endothelin binding.

Quantitative Analysis of Receptor Antagonism

The antagonistic potency of this compound has been quantified through in vitro assays. The following table summarizes the available data on its inhibitory concentrations (IC50) for human endothelin receptors.

| Receptor Subtype | Ligand | IC50 (µM) |

| Human ETA | Endothelin-1 | 0.06 |

| Human ETB | Endothelin-1 | 1.4 |

Data sourced from Patsnap Synapse, a drug discovery database.[1]

These data indicate that this compound is a potent antagonist of the ETA receptor and displays a significantly lower potency for the ETB receptor, making it a non-selective antagonist with a preference for the ETA subtype.

Experimental Protocols for Characterization

The characterization of an endothelin receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional antagonism, and pharmacological effects.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor. A general protocol for a competitive binding assay to determine the IC50 of an unlabeled antagonist like this compound is as follows:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target endothelin receptor subtype (ETA or ETB).

-

Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled endothelin receptor ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Functional Assays

Functional assays are employed to assess the ability of an antagonist to inhibit the biological response induced by an agonist. A common functional assay for endothelin receptors measures changes in intracellular calcium concentration.

-

Cell Culture: Cells expressing the target endothelin receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are first incubated with varying concentrations of the antagonist (this compound) and then stimulated with a known concentration of an endothelin agonist (e.g., ET-1).

-

Measurement: The change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.

Signaling Pathways Modulated by this compound

By blocking the binding of endothelins to their receptors, this compound inhibits the activation of multiple downstream signaling pathways. The ETA and ETB receptors are coupled to several types of G proteins, primarily Gq/11, Gi/o, and Gs.

The Gq/11-PLC-IP3-Ca2+ Pathway

Activation of the Gq/11 pathway is a primary signaling event for both ETA and ETB receptors. This cascade leads to vasoconstriction and cell proliferation. This compound's antagonism of this pathway is a key component of its mechanism of action.

Caption: Inhibition of the Gq/11 signaling pathway by this compound.

The Gi/o-Adenylate Cyclase Pathway

The ETB receptor, and in some cellular contexts the ETA receptor, can also couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.

Caption: Blockade of the Gi/o-mediated inhibition of adenylate cyclase by this compound.

Experimental Workflow for Elucidating the Mechanism of Action

The following diagram illustrates a typical workflow for the preclinical characterization of a novel endothelin receptor antagonist like this compound.

Caption: Preclinical experimental workflow for this compound characterization.

Conclusion

This compound is a non-selective endothelin receptor antagonist with a higher potency for the ETA receptor. Its mechanism of action involves the competitive blockade of endothelin binding, leading to the inhibition of downstream signaling pathways, primarily the Gq/11-mediated calcium mobilization and Gi/o-mediated inhibition of adenylate cyclase. This guide has provided a detailed overview of its molecular interactions, quantitative data on its activity, general experimental procedures for its characterization, and visual representations of the relevant signaling pathways. Although the clinical development of this compound was discontinued, the study of such compounds continues to provide valuable insights into the role of the endothelin system in health and disease and informs the development of new therapeutic agents.

References

In-Depth Technical Guide to the Function of PD-159020

For Researchers, Scientists, and Drug Development Professionals

Core Function: A Non-Selective Endothelin Receptor Antagonist

PD-159020 is a potent, non-peptide small molecule that functions as a non-selective antagonist for the endothelin (ET) receptor subtypes ETA and ETB.[1] Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the vasoconstrictor peptide endothelin-1 (ET-1).[2][3] The antagonism of these receptors by this compound has been shown to inhibit key downstream signaling events, including the release of arachidonic acid.

Initial reports erroneously identifying this compound as a 5-HT1B/1D receptor agonist involved in caspase-8 activation have been superseded by definitive studies characterizing its role as an endothelin receptor antagonist. This guide will focus on its established mechanism of action.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potency at both ETA and ETB receptors, as well as its effect on a crucial downstream signaling event.

| Target | Assay Type | Value (IC50) | Reference |

| Human Endothelin A (hETA) | Receptor Binding Assay | 30 nM | [1] |

| Human Endothelin B (hETB) | Receptor Binding Assay | 50 nM | [1] |

| Arachidonic Acid Release | Inhibition of AAR-B | 0.23 µM |

Signaling Pathway

This compound exerts its effects by blocking the binding of endothelin-1 to its receptors, thereby inhibiting the canonical endothelin signaling pathway. This pathway plays a critical role in vasoconstriction, cell proliferation, and inflammation. Upon binding of ET-1, both ETA and ETB receptors, which are coupled to Gq/11 proteins, activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including the activation of Phospholipase A2 (PLA2) and the subsequent release of arachidonic acid. This compound, by preventing the initial ligand-receptor interaction, abrogates these downstream events.

Caption: Endothelin Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the characterization of endothelin receptor antagonists.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for ETA and ETB receptors.

Objective: To determine the IC50 value of this compound for the human ETA and ETB receptors.

Materials:

-

Membrane preparations from cells stably expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well microplate, add 25 µL of increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Add 25 µL of [¹²⁵I]-ET-1 (final concentration typically at or below its Kd, e.g., 50 pM).

-

Add 50 µL of the cell membrane preparation (containing a predetermined optimal protein concentration) to each well.

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Inhibition of Endothelin-Stimulated Arachidonic Acid Release Assay

This protocol describes a method to assess the functional antagonism of this compound by measuring its ability to inhibit ET-1-induced release of arachidonic acid from cultured cells.

Objective: To determine the IC50 value of this compound for the inhibition of ET-1-stimulated arachidonic acid release.

Materials:

-

Cultured cells endogenously or recombinantly expressing endothelin receptors (e.g., vascular smooth muscle cells).

-

[³H]-Arachidonic Acid.

-

Endothelin-1 (ET-1).

-

This compound.

-

Cell culture medium (e.g., DMEM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Seed cells in 24-well plates and grow to near confluence.

-

Label the cellular phospholipids by incubating the cells with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours.

-

Wash the cells twice with assay buffer to remove unincorporated [³H]-Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of this compound (e.g., from 10⁻⁹ to 10⁻⁵ M) in assay buffer for 30 minutes at 37°C.

-

Stimulate the cells by adding ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C. For basal release, add assay buffer instead of ET-1.

-

Collect the supernatant from each well.

-

Measure the radioactivity in the supernatant by liquid scintillation counting.

-

Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity of the cell lysate to determine the total incorporated radioactivity.

-

Calculate the percentage of arachidonic acid release for each condition.

-

Plot the percentage of inhibition of ET-1-stimulated release against the logarithm of the this compound concentration and determine the IC50 value.

Caption: Workflow for the Characterization of this compound.

References

Navigating the 5-HT1B/1D Receptor Landscape: A Technical Guide for Researchers

Introduction

This technical guide offers an in-depth exploration of 5-HT1B/1D receptor agonists, a critical class of compounds in neuroscience and pharmacology. While this document was initially aimed at the specific agent PD-159020, a comprehensive literature search did not yield specific data for a compound with this identifier. Therefore, this guide has been broadened to provide a comprehensive overview of the core principles and methodologies associated with the study of 5-HT1B/1D receptor agonists, using established compounds as examples. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation standards, and visual representations of key biological and experimental processes.

The 5-HT1B and 5-HT1D receptors are subtypes of the 5-HT1 receptor family, which are G-protein coupled receptors (GPCRs). These receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[1][2]. Functionally, they act as inhibitory autoreceptors on serotonergic neurons, regulating the release of serotonin. They also function as heteroreceptors on other types of neurons, modulating the release of other neurotransmitters such as glutamate, GABA, dopamine, and acetylcholine[2][3]. Due to their role in vasoconstriction of cerebral blood vessels and inhibition of vasoactive neuropeptide release, 5-HT1B/1D receptor agonists, such as the triptans, are a cornerstone in the treatment of migraine headaches[4].

Quantitative Data on Representative 5-HT1B/1D Receptor Agonists

To facilitate the comparison of compound potencies and selectivities, the following tables summarize typical quantitative data for well-characterized 5-HT1B/1D receptor agonists. It is important to note that these values are illustrative and can vary based on the specific experimental conditions and tissues used.

Table 1: Binding Affinity (Ki, nM) of Representative Agonists at Human 5-HT1B and 5-HT1D Receptors

| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| Sumatriptan | 10 - 20 | 5 - 15 |

| Zolmitriptan | 2 - 5 | 1 - 3 |

| Rizatriptan | 3 - 8 | 2 - 6 |

| 5-HT | ~10 | ~5 |

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of Representative Agonists

| Compound | Assay Type | 5-HT1B EC50 (nM) | 5-HT1B Efficacy (%) | 5-HT1D EC50 (nM) | 5-HT1D Efficacy (%) |

| Sumatriptan | GTPγS Binding | 20 - 50 | 80 - 100 | 15 - 40 | 80 - 100 |

| Zolmitriptan | cAMP Inhibition | 5 - 15 | 90 - 100 | 3 - 10 | 90 - 100 |

| Rizatriptan | GTPγS Binding | 8 - 20 | 85 - 100 | 5 - 15 | 85 - 100 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of novel compounds. Below are methodologies for key in vitro assays used to determine the binding affinity and functional activity of 5-HT1B/1D receptor agonists.

Radioligand Binding Assay for 5-HT1B/1D Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]GR125743 (a high-affinity 5-HT1B/1D antagonist) or [3H]5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT or another suitable unlabeled ligand.

-

Test compound at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd (e.g., 0.5-2 nM [3H]GR125743), and the test compound at a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the Gi/o-coupled 5-HT1B and 5-HT1D receptors. This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM to suppress basal binding), and the test compound at a range of concentrations.

-

Pre-incubation: Add the membrane preparation (20-40 µg protein per well) to the plate and pre-incubate for 10-15 minutes at 30°C.

-

Initiation: Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Determine the amount of bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated binding of [35S]GTPγS against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression. Efficacy is often expressed as a percentage of the maximal response produced by a full agonist like 5-HT.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the canonical 5-HT1B/1D receptor signaling pathway and a typical experimental workflow for agonist characterization.

Caption: Canonical signaling pathway of 5-HT1B/1D receptors.

Caption: Workflow for characterizing 5-HT1B/1D receptor agonists.

Conclusion

The study of 5-HT1B/1D receptor agonists is a dynamic field with significant therapeutic implications. A thorough understanding of their pharmacology, coupled with rigorous and standardized experimental methodologies, is paramount for the successful development of novel therapeutics. This guide provides a foundational framework for researchers, outlining the key assays, data interpretation, and biological pathways relevant to this important class of compounds. While the specific compound this compound remains uncharacterized in the public domain, the principles and protocols detailed herein are universally applicable to the investigation of any novel 5-HT1B/1D receptor agonist.

References

- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1B / 5-HT1D Receptor Research -- Neurotransmitter.net [neurotransmitter.net]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling PD-159020: A Compound Shrouded in Limited Public Data

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. However, the path of discovery and development for some compounds remains largely outside the public domain. One such case is PD-159020, a molecule with intriguing but sparsely documented origins.

Initial investigations suggest that this compound, likely originating from the Parke-Davis pharmaceutical company given its "PD" designation, is a compound with the chemical formula C32H25NO8 and a molecular weight of 551.5 g/mol . Its CAS number is 177904-00-6.[1]

Mechanism of Action and Therapeutic Potential

The limited available information characterizes this compound as a 5-HT1B/1D receptor agonist.[1] This mechanism suggests an interaction with serotonin receptors, which are known to play various roles in both normal physiology and disease. In the context of oncology, the modulation of serotonergic pathways has been an area of research interest.

Notably, this compound is purported to inhibit tumor metastases through the inhibition of caspase-8 activation.[1] Caspases are a family of protease enzymes crucial for programmed cell death (apoptosis). The inhibition of caspase-8 by this compound is proposed to lead to tumor cell death, indicating a potential pro-apoptotic mechanism of action in cancer cells.[1]

The primary therapeutic indication mentioned for this compound is bladder cancer.[1] Furthermore, there are suggestions of its potential efficacy in prostate and breast cancers. It has also been noted for its ability to inhibit the growth of paclitaxel-resistant human lung adenocarcinoma cells in vitro, hinting at its potential in treating drug-resistant cancers.

A Scarcity of Detailed Information

Despite these intriguing details, a comprehensive search of scientific literature, patent databases, and clinical trial registries for this compound yields no substantive results. The absence of peer-reviewed publications or detailed developmental reports makes it impossible to construct a thorough technical guide as requested. Key information that remains unavailable includes:

-

Quantitative Data: Specifics such as IC50 values, Ki, binding affinities, and other pharmacological parameters are not publicly documented.

-

Experimental Protocols: Detailed methodologies for the synthesis, in vitro assays, and in vivo studies involving this compound are not available in the public record.

The following diagram illustrates the proposed, high-level mechanism of action based on the limited available description.

References

An In-depth Technical Guide to the Safety and Handling of PD-159020

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). PD-159020 is a research chemical, and its toxicological properties have not been fully elucidated. All handling must be conducted with the utmost caution by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction

This compound is a potent and selective 5-HT1B/1D receptor agonist.[1] It has been investigated for its potential therapeutic applications, notably in the field of oncology, where it is suggested to inhibit tumor metastases through the inhibition of caspase-8 activation.[1] As a member of the 5-HT1B/1D agonist class, which includes triptans used in migraine treatment, its pharmacological activity warrants careful consideration of its physiological effects and potential hazards. This guide provides a comprehensive overview of the available safety information, handling procedures, and relevant biological pathways associated with this compound to ensure its safe and effective use in a research environment.

Physicochemical and Toxicological Data

Due to the absence of a publicly available Safety Data Sheet (SDS), specific quantitative data for this compound is limited. The following table summarizes available information and provides general data for structurally related indole derivatives.

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| CAS Number | 177904-00-6 | [1] |

| Molecular Formula | C₃₂H₂₅NO₈ | [1] |

| Molecular Weight | 551.5 g/mol | [1] |

| Appearance | Solid (form and color not specified) | Assumed based on typical indole derivatives. |

| Solubility | Not specified. Likely soluble in organic solvents such as DMSO and ethanol. | General property of indole derivatives. |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| LD50/LC50 | Not determined | Treat as a compound with unknown toxicity. |

| Flash Point | Not specified | - |

| Autoignition Temperature | Not specified | - |

Hazard Identification and Safety Precautions

Given the lack of specific toxicity data, this compound should be handled as a hazardous substance with unknown toxicological properties. The primary hazards are anticipated to be related to its potent biological activity as a 5-HT1B/1D receptor agonist.

Potential Health Effects:

-

Cardiovascular: 5-HT1B/1D agonists are known to cause vasoconstriction. While this is the basis for their therapeutic effect in migraines, it can also lead to adverse cardiovascular events, particularly in individuals with pre-existing cardiovascular conditions.

-

Neurological: As a psychoactive compound targeting serotonin receptors, it may have effects on the central nervous system.

-

Other: The inhibition of caspase-8 could have off-target effects on apoptosis in healthy tissues.

General Handling Guidelines:

-

Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

-

Hygiene Practices:

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with eyes, skin, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage:

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

This compound and any contaminated materials should be treated as hazardous chemical waste.

-

Do not dispose of down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies based on studies of other 5-HT1B/1D receptor agonists and its proposed mechanism of action.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., bladder cancer cell line) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the media with fresh media containing varying concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for Caspase-8 Activation

Objective: To investigate the effect of this compound on the cleavage (activation) of caspase-8.

Methodology:

-

Cell Treatment: Treat the selected cancer cell line with this compound at various concentrations and time points. Include a positive control for apoptosis induction if available.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-8. Also, probe for total caspase-8 and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-8.

Signaling Pathways and Visualizations

5-HT1B/1D Receptor Signaling Pathway

This compound, as a 5-HT1B/1D receptor agonist, is expected to activate downstream signaling cascades associated with these G-protein coupled receptors. Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: 5-HT1B/1D Receptor Signaling Pathway Activation by this compound.

Caspase-8 Mediated Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the activation of death receptors, leading to the recruitment of FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream effector caspases like caspase-3, which execute apoptosis. This compound is suggested to inhibit the activation of caspase-8, thereby blocking this cascade.

References

In-Depth Technical Guide to PD-159020: A Non-Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-159020 is a potent, non-peptide small molecule antagonist of the endothelin (ET) receptor system. This guide provides a comprehensive overview of its supplier and purchasing information, core mechanism of action, and detailed experimental methodologies. Initially misidentified by some commercial suppliers as a serotonin receptor agonist, rigorous examination of the scientific literature confirms that this compound exerts its biological effects through the non-selective inhibition of both ETA and ETB endothelin receptors. This document consolidates the available technical data, presents it in a structured format for clarity, and includes detailed signaling pathway diagrams and experimental workflows to support further research and development efforts.

Supplier and Purchasing Information

This compound is available from several chemical suppliers catering to the research and development market. The following table summarizes the purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| MedChemExpress | HY-101598 | 177904-00-6 | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| GlpBio | GC34031 | 177904-00-6 | >98% | Contact for details |

| Biosynth | CHA90400 | 177904-00-6 | Not specified | 1mg, 5mg, 10mg, 25mg |

Note: While Biosynth lists the compound, their initial product description inaccurately characterized it as a 5-HT1B/1D receptor agonist. Subsequent verification from other sources and scientific literature has confirmed its role as an endothelin receptor antagonist.

Core Mechanism of Action: Endothelin Receptor Antagonism

This compound functions as a non-selective antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. Endothelins are potent vasoconstricting peptides that play a crucial role in various physiological processes, and their dysregulation is implicated in several cardiovascular and proliferative diseases. By blocking the binding of endothelin-1 (ET-1) to its receptors, this compound can inhibit the downstream signaling cascades responsible for these pathological effects.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified in radioligand binding assays and functional cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target | Assay Type | IC50 Value | Reference |

| Human ETA Receptor (hETA) | Radioligand Binding Assay | 30 nM | [1][2] |

| Human ETB Receptor (hETB) | Radioligand Binding Assay | 50 nM | [1][2] |

| Arachidonic Acid Release (AAR-B) | Functional Cell-Based Assay | 0.23 µM | [1] |

Endothelin Receptor Signaling Pathways

The ETA and ETB receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin, trigger a cascade of intracellular signaling events. The primary pathways involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses including vasoconstriction, cell proliferation, and inflammation. The following diagram illustrates the canonical signaling pathway of ETA and ETB receptors which is inhibited by this compound.

Caption: Inhibition of ETA/ETB signaling by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on standard procedures in the field and should be adapted as necessary for specific experimental setups.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETA and ETB receptors.

Objective: To quantify the inhibitory constant (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: 1 µM unlabeled ET-1.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

Caption: Workflow for the Endothelin Receptor Binding Assay.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or unlabeled ET-1 for non-specific binding, or buffer for total binding), 50 µL of [¹²⁵I]-ET-1 (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by vacuum filtration through the filter plate.

-

Wash the wells three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Arachidonic Acid Release Assay

This protocol describes a method to measure the functional inhibition of ET-1-induced arachidonic acid release by this compound in cultured cells.

Objective: To determine the functional inhibitory potency (IC50) of this compound on ET-1-stimulated arachidonic acid release.

Materials:

-

Cultured cells responsive to ET-1 (e.g., vascular smooth muscle cells).

-

[³H]-Arachidonic Acid.

-

Cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

ET-1 solution.

-

This compound stock solution (in DMSO).

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

Caption: Workflow for the Arachidonic Acid Release Assay.

Procedure:

-

Plate cells in 24-well plates and grow to near confluence.

-

Label the cells by incubating them with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium containing 1% FBS for 18-24 hours.

-

Wash the cells three times with assay buffer to remove unincorporated radiolabel.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at 37°C.

-

Stimulate the cells by adding ET-1 (at a final concentration that elicits a submaximal response, e.g., 10 nM) and incubate for a further 30 minutes at 37°C.

-

Collect the supernatant from each well.

-

Add scintillation fluid to the supernatant samples and measure the radioactivity using a scintillation counter.

-

Calculate the amount of [³H]-Arachidonic Acid released.

-

Determine the percentage of inhibition of ET-1-induced release for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of the endothelin system in health and disease. Its non-selective antagonism of both ETA and ETB receptors allows for the broad inhibition of endothelin-mediated signaling. This guide provides the essential technical information for researchers to source, purchase, and effectively utilize this compound in their experimental work. The provided experimental protocols and signaling pathway diagrams offer a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of endothelin receptor antagonism.

References

PD-159020 role in signal transduction pathways

An in-depth analysis of scientific literature reveals a significant distinction between the molecule "PD-159020" and the extensively studied "PD-1/PD-L1 signaling pathway." The vast body of research focuses on the latter, a critical immune checkpoint pathway, while information on a specific compound designated this compound is scarce and points towards a different pharmacological class. This guide will address the available information on both to provide clarity and a comprehensive overview of the relevant signal transduction pathways.

Section 1: The PD-1 Signaling Pathway

Programmed cell death protein 1 (PD-1) is a critical inhibitory receptor expressed on activated T cells, B cells, and myeloid cells. Its interaction with its ligands, PD-L1 and PD-L2, plays a central role in regulating immune responses and preventing autoimmunity. In the context of cancer, tumor cells often exploit this pathway to evade immune destruction.

Core Mechanism of PD-1 Mediated Inhibition

Upon engagement with its ligands, PD-1 initiates a signaling cascade that suppresses T-cell activation and effector functions. This is primarily achieved through the recruitment of the phosphatase SHP-2 to the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1.

Key Signal Transduction Pathways Inhibited by PD-1:

-

PI3K/Akt Pathway: PD-1 signaling effectively inhibits the phosphoinositide 3-kinase (PI3K)-Akt pathway.[1][2] This pathway is crucial for T-cell survival, proliferation, and metabolic activity. By dephosphorylating key downstream effectors, PD-1 activation leads to decreased cell proliferation and survival.

-

Ras-MEK-ERK Pathway: The Ras-mitogen-activated or extracellular signal-regulated kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway, another critical signaling cascade for T-cell activation and proliferation, is also suppressed by PD-1.[1] Inhibition of this pathway contributes to the overall dampening of the anti-tumor immune response.

The coordinated inhibition of these two major signaling pathways by PD-1 leads to a state of T-cell exhaustion, characterized by reduced cytokine production, decreased proliferative capacity, and ultimately, an impaired ability to eliminate cancer cells.

Visualization of the PD-1 Signaling Pathway

Section 2: this compound

In contrast to the wealth of information on the PD-1 pathway, "this compound" appears to be a distinct and less-studied chemical entity.

Identified Role of this compound

According to a commercial supplier, PD 159020 is classified as a 5-HT1B/1D receptor agonist .[3] This indicates that its primary mechanism of action involves the stimulation of specific serotonin receptors. Serotonin (5-hydroxytryptamine or 5-HT) receptors are involved in a wide range of physiological processes, but this activity is pharmacologically distinct from the immune checkpoint inhibition of the PD-1 pathway. The supplier notes its use in the context of bladder cancer treatment, suggesting a potential role in oncology, though the specific signal transduction pathways involved are not detailed in the available search results.[3]

Signal Transduction of 5-HT1B/1D Receptors

Generally, 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Visualization of a Potential this compound Signaling Pathway

Summary and Experimental Considerations

The available data strongly suggests that "this compound" and the "PD-1 pathway" are unrelated topics in the context of signal transduction. Researchers interested in immune modulation would focus on the PD-1/PD-L1 axis, while those investigating this compound would explore its effects through the lens of serotonin receptor signaling.

Experimental Protocols

Due to the limited information on this compound, specific experimental protocols are not available in the search results. However, for studying the effects of a 5-HT1B/1D agonist, typical experiments would include:

-

Receptor Binding Assays: To determine the affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.

-

cAMP Assays: To measure the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels. This would allow for the determination of an IC50 or EC50 value.

-

Cell-based Assays: To assess the downstream cellular effects, such as changes in gene expression, cell proliferation, or migration, in cell lines expressing the target receptors.

For the PD-1 pathway, common experimental approaches include:

-

T-cell Proliferation Assays: Co-culturing T-cells with target cells expressing PD-L1 and measuring T-cell proliferation in the presence and absence of PD-1 inhibitors.

-

Western Blotting: To detect the phosphorylation status of key signaling molecules in the PI3K/Akt and Ras-MEK-ERK pathways (e.g., phospho-Akt, phospho-ERK) following PD-1 engagement.

-

Cytokine Release Assays: Measuring the production of cytokines like IL-2 and IFN-γ by T-cells as a functional readout of their activation state.

Quantitative Data

No quantitative data such as IC50 or Ki values for this compound were found in the initial search results. For the PD-1 pathway, such data would be specific to the particular inhibitor being studied (e.g., nivolumab, pembrolizumab) and would require a more targeted literature search for those specific agents.

References

- 1. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PD-1 Alters the SHP1/2-PI3K/Akt Axis to Decrease M1 Polarization of Alveolar Macrophages in Lung Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD 159020 | 177904-00-6 | CHA90400 | Biosynth [biosynth.com]

Preclinical Profile of PD-159020: A Non-Selective Endothelin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD-159020 is a potent, non-peptide, non-selective antagonist of the endothelin (ET) A and B receptors (ETA and ETB). Preclinical research identifies this 1,3-diaryl-2-carboxyindole derivative as a promising agent for conditions characterized by elevated endothelin levels, such as hypertension. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro potency, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of endothelin receptor antagonists.

Core Compound Data: In Vitro Potency

The primary mechanism of action of this compound is the competitive antagonism of endothelin receptors. The following table summarizes the in vitro inhibitory activity of this compound against human ETA and ETB receptors.

| Parameter | This compound Value | Receptor Subtype | Assay Type |

| IC50 | 0.06 µM | Human ETA | Radioligand Binding Assay |

| IC50 | 1.4 µM | Human ETB | Radioligand Binding Assay |

Signaling Pathway of Endothelin Receptor Antagonism

This compound exerts its pharmacological effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 (ET-1) to its receptors. The following diagram illustrates the key signaling pathways inhibited by this compound.

Experimental Protocols

This section details representative methodologies for key in vitro assays used in the preclinical evaluation of endothelin receptor antagonists like this compound.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory affinity (IC50) of test compounds for ETA and ETB receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human ETA or ETB receptors.

-

Assay Buffer: A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.2% BSA) is used for all dilutions.

-

Incubation: In a 96-well plate, the following are combined:

-

Cell membranes (typically 5-10 µg of protein per well).

-

Radiolabeled endothelin (e.g., [¹²⁵I]ET-1) at a concentration near its Kd.

-

Varying concentrations of this compound or vehicle control.

-

For non-specific binding determination, a high concentration of unlabeled ET-1 is added.

-

-

The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage inhibition of specific binding at each concentration of this compound is determined, and the IC50 value is calculated using non-linear regression analysis.

Functional Cell-Based Assay (Calcium Mobilization)

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Detailed Methodology:

-

Cell Culture: Cells stably expressing either human ETA or ETB receptors are cultured to an appropriate confluency in 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: The cells are washed with the buffer to remove excess dye.

-

Compound Incubation: The cells are then incubated with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

-

Stimulation: An agonist solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells to stimulate the receptors.

-

Data Acquisition: Fluorescence is continuously monitored for a period of time (e.g., 1-3 minutes) to capture the peak calcium response.

-

Data Analysis: The change in fluorescence intensity upon ET-1 stimulation is calculated. The percentage inhibition of the ET-1 response by this compound is determined, and the IC50 value is calculated using a dose-response curve.

Conclusion

The available preclinical data consistently characterize this compound as a potent, non-selective endothelin receptor antagonist. Its ability to block both ETA and ETB receptors suggests potential therapeutic applications in diseases where the endothelin system is dysregulated. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel endothelin receptor antagonists. Further in vivo studies are warranted to establish the pharmacokinetic profile, efficacy, and safety of this compound.

Methodological & Application

Application Notes and Protocols for Serotonin (5-HT) in Prostate Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "PD-159020" did not yield specific and verifiable information regarding its mechanism of action or established cell culture protocols. Therefore, this document provides a detailed experimental protocol for Serotonin (5-hydroxytryptamine, 5-HT) , a well-characterized neurotransmitter with established effects on cancer cell signaling, as a representative example. The methodologies and data presented are based on published research and serve as a comprehensive guide for studying the effects of signaling molecules on cancer cell lines.

Introduction

Serotonin (5-HT) is a biogenic amine that functions as a neurotransmitter and has been implicated in the regulation of cell proliferation, migration, and survival in various cancer types. In prostate cancer, particularly in androgen-independent cell lines, serotonin has been shown to activate critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to tumor progression and cell survival.[1][2] These pathways are crucial targets in cancer therapy, and understanding how they are modulated by external stimuli like serotonin is vital for the development of novel therapeutic strategies.

This document provides detailed protocols for investigating the effects of serotonin on prostate cancer cell lines, focusing on cell proliferation and the activation of the ERK1/2 and Akt signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of serotonin on the androgen-independent prostate cancer cell lines PC-3 and DU-145.

Table 1: Effect of Serotonin on ERK1/2 and Akt Phosphorylation in Prostate Cancer Cell Lines

| Cell Line | Treatment | Time Point | p-ERK1/2 Activation (Fold Change vs. Control) | p-Akt Activation (Fold Change vs. Control) |

| PC-3 | 10 µM 5-HT | 15 min | Significant Increase | Moderate Increase |

| 10 µM 5-HT | 60 min | Sustained Increase | Sustained Increase | |

| DU-145 | 10 µM 5-HT | 15 min | Rapid & Strong Increase | Strong Increase |

| 10 µM 5-HT | 60 min | Sustained Increase | Pronounced & Sustained Increase |

Data are derived from densitometric analysis of Western blots and represent the relative increase in phosphorylation compared to untreated control cells. Actual fold changes may vary based on experimental conditions.[1][3]

Table 2: Effect of Serotonin on Prostate Cancer Cell Proliferation

| Cell Line | Treatment | Incubation Time | Proliferation Rate (% of Control) |

| PC-3 | 1 µM 5-HT | 48 hours | ~120% |

| 10 µM 5-HT | 48 hours | ~140% | |

| DU-145 | 1 µM 5-HT | 48 hours | ~125% |

| 10 µM 5-HT | 48 hours | ~150% |

Proliferation data is based on BrdU incorporation assays. Results are expressed as a percentage of the proliferation rate of untreated control cells.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by serotonin in prostate cancer cells and the general experimental workflow for assessing its effects.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Method)

This protocol is for determining the effect of serotonin on the proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU-145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serotonin (5-HT) stock solution (10 mM in sterile water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Serum Starvation:

-

Carefully aspirate the medium and wash the cells once with PBS.

-

Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.

-

-

Treatment:

-

Prepare serial dilutions of serotonin in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the serum-free medium and add 100 µL of the respective serotonin dilutions to the wells. Include a vehicle control (serum-free medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Western Blot Analysis for ERK1/2 and Akt Phosphorylation

This protocol is for detecting the activation of the ERK and Akt signaling pathways in response to serotonin.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU-145)

-

6-well cell culture plates

-

Serotonin (5-HT) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with the desired concentration of serotonin (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total ERK1/2, total Akt, and β-actin as loading controls.

-

Conclusion

The provided protocols offer a robust framework for investigating the cellular and molecular effects of serotonin on prostate cancer cell lines. By employing these methods, researchers can elucidate the role of specific signaling pathways in cancer progression and evaluate the potential of targeting these pathways for therapeutic intervention. These protocols can be adapted for the study of other signaling molecules and cancer cell types.

References

Application Notes and Protocols for In Vivo Studies with AG-1478 (Tyrphostin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1478, also known as Tyrphostin, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively blocking the ATP binding site within the intracellular domain of the EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3] This inhibition of EGFR signaling can lead to reduced cell proliferation, induction of apoptosis, and decreased tumor growth, making AG-1478 a valuable tool for in vivo cancer research.[3][4] These application notes provide detailed protocols and data for the use of AG-1478 in preclinical in vivo studies.

Mechanism of Action

AG-1478 specifically targets the EGFR (ErbB1), with an IC50 value of approximately 3 nM in in vitro assays. Its inhibitory activity against other related receptors, such as ErbB2 (HER2) and platelet-derived growth factor receptor (PDGFR), is significantly lower, highlighting its specificity. By blocking EGFR activation, AG-1478 prevents the initiation of downstream signaling pathways critical for cell survival and proliferation, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

Data Presentation

In Vivo Efficacy of AG-1478 in Xenograft Models

| Animal Model | Tumor Type | Treatment Regimen | Route | Efficacy | Reference |

| Nude Mice | A431 (human epidermoid carcinoma) | 400 µg or 1000 µg, 3 times/week for 2 weeks | i.p. | Significant dose-dependent inhibition of tumor growth. | |

| Nude Mice | U87MG.Δ2-7 (human glioblastoma) | Doses up to 1000 µg, 3 times/week for 2 weeks | i.p. | Significant inhibition of tumor growth. | |

| Nude Mice | Human Glioma Xenografts | Subtherapeutic doses in combination with temozolomide | i.p. | Synergistic antitumor activity. | |

| Rats | N/A (Toxicity Study) | 21.4 mg/kg/day for 5 weeks | i.p. | Caused hypomagnesemia and cardiac dysfunction. |

Pharmacokinetic Parameters of AG-1478

| Animal Model | Administration | Dose | Half-life (t½) | Key Findings | Reference |

| Mice | Subcutaneous | Not specified | ~30 minutes | Monoexponential elimination from plasma. | |

| Rats | Bolus i.v. | Not specified | 30-48 minutes (terminal) | Biphasic elimination. | |

| Rats | 6 h continuous infusion | Not specified | ~43 minutes (post-infusion) | Steady state reached in 120 minutes. |

Experimental Protocols

General Guidelines for In Vivo Studies

-

Animal Models: Athymic nude mice are commonly used for xenograft studies with human cancer cell lines such as A431 (overexpressing wild-type EGFR) and U87MG.Δ2-7 (expressing a constitutively active EGFR variant). Rats can be used for toxicity and pharmacokinetic studies.

-

Housing and Husbandry: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles. They should have ad libitum access to food and water. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

-

Drug Formulation: AG-1478 is soluble in DMSO. For in vivo administration, a stock solution in DMSO can be further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween80, and water, or in corn oil. It is crucial to prepare fresh dilutions before each administration.

Experimental Workflow for a Xenograft Efficacy Study

Detailed Protocol for Intraperitoneal (i.p.) Administration in Mice

-

Preparation of AG-1478 Solution:

-

Prepare a stock solution of AG-1478 in 100% DMSO (e.g., 50 mg/mL).

-

For a final injection volume of 100 µL, dilute the DMSO stock in an appropriate vehicle. A common formulation involves mixing the DMSO stock with PEG300, followed by the addition of Tween80 and finally sterile water. The final concentration of DMSO should be minimized to avoid toxicity.

-

Alternatively, the DMSO stock can be diluted in corn oil.

-

The vehicle control group should receive the same formulation without AG-1478.

-

-

Animal Handling and Injection:

-

Gently restrain the mouse, exposing the abdominal area.

-

Using a 27-gauge or smaller needle, perform the intraperitoneal injection in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

The injection volume should typically be around 100-200 µL for a mouse.

-

-

Treatment Schedule:

-

A common treatment schedule is three times per week for the duration of the study (e.g., 2 weeks).

-

Dosages can range from 200 µg to 1000 µg per injection, depending on the tumor model and study objectives.

-

Monitoring and Data Collection

-

Tumor Growth: Measure tumor dimensions (length and width) with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals regularly as an indicator of general health and treatment-related toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the in vivo effect of AG-1478 on EGFR phosphorylation and downstream signaling molecules (e.g., p-ERK, p-Akt) via Western blotting or immunohistochemistry.

-

Toxicity Assessment: For toxicity studies, monitor for clinical signs of distress. Blood samples can be collected for analysis of plasma electrolytes (e.g., magnesium) and organ function markers.

Concluding Remarks

AG-1478 is a well-characterized and effective tool for the in vivo investigation of EGFR-driven cancers. The provided protocols and data serve as a guide for researchers to design and execute robust preclinical studies. It is essential to carefully consider the specific animal model, tumor type, and experimental objectives to optimize the dosage and treatment regimen. Furthermore, potential off-target effects and toxicity, such as hypomagnesemia, should be monitored, especially in long-term studies.

References

Application Notes and Protocols for 5-HT1B/1D Receptor Agonist Administration in Mice

Important Note: A thorough search of scientific literature and chemical databases for "PD-159020" with CAS number 177904-00-6 did not yield any specific in vivo studies, dosage information, or established protocols for administration in mice. The information available from commercial suppliers is limited and lacks references to primary research. Therefore, this document provides a representative protocol using a well-characterized and widely studied 5-HT1B/1D receptor agonist, Zolmitriptan , as an exemplar. The protocols and data presented here are based on published research for Zolmitriptan and should be adapted as necessary for other 5-HT1B/1D agonists.

Introduction

5-HT1B and 5-HT1D receptors are members of the serotonin receptor family, which are G-protein coupled receptors. They are primarily found in the central nervous system and cerebral vasculature. Agonists of these receptors, such as the triptan class of drugs, are commonly used in the treatment of migraine headaches. In a research context, these agonists are valuable tools for studying the role of the serotonergic system in various physiological and pathological processes. This document provides detailed protocols for the administration of a representative 5-HT1B/1D agonist, Zolmitriptan, to mice for research purposes.

Data Presentation: Zolmitriptan Dosage in Mice

The following table summarizes representative dosages and administration routes for Zolmitriptan in mice as reported in scientific literature. It is crucial to note that the optimal dose can vary depending on the mouse strain, age, sex, and the specific experimental paradigm.

| Route of Administration | Dosage Range | Vehicle | Notes |

| Intraperitoneal (i.p.) | 5 - 30 mg/kg | Saline | A common route for systemic administration. |

| Subcutaneous (s.c.) | 5 - 20 mg/kg | Saline | Provides a slower absorption rate compared to i.p. injection. |

| Oral gavage (p.o.) | 10 - 50 mg/kg | Water, 0.5% methylcellulose | Used for studies mimicking clinical administration routes. |

Signaling Pathway

Activation of 5-HT1B/1D receptors by an agonist like Zolmitriptan initiates an intracellular signaling cascade. These Gαi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. In neurons, this signaling pathway can lead to the inhibition of neurotransmitter release.

Experimental Protocols

Materials

-

Zolmitriptan (or other 5-HT1B/1D agonist)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

1 ml syringes

-

25-27 gauge needles for intraperitoneal or subcutaneous injection

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Reagent Preparation

-

Zolmitriptan Stock Solution: Prepare a stock solution of Zolmitriptan in the chosen vehicle. For example, to prepare a 1 mg/ml stock solution in saline, dissolve 10 mg of Zolmitriptan in 10 ml of sterile saline.

-

Sonication: If the compound is not readily soluble, sonicate the solution in a water bath until it is fully dissolved.

-

Storage: Store the stock solution as recommended by the manufacturer, typically at 4°C for short-term use or -20°C for long-term storage. Protect from light.

Animal Handling

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Allow mice to acclimate to the facility for at least one week before the experiment.

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Handle mice gently to minimize stress.

Administration Protocol (Intraperitoneal Injection)

-

Weigh the mouse: Accurately determine the body weight of the mouse using an animal balance.

-

Calculate the dose: Based on the desired dosage (e.g., 10 mg/kg), calculate the volume of the Zolmitriptan solution to be injected.

-

Example: For a 25 g mouse and a 10 mg/kg dose from a 1 mg/ml stock solution:

-

Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

-

Volume to inject (ml) = 0.25 mg / 1 mg/ml = 0.25 ml

-

-

-

Restrain the mouse: Use an appropriate and humane method of restraint. For a right-handed injector, hold the mouse by the scruff of the neck with the left hand and turn it over to expose the abdomen.

-

Locate the injection site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.

-

Inject the solution: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the solution.

-

Withdraw the needle: Remove the needle smoothly and return the mouse to its cage.

-

Monitor the mouse: Observe the mouse for any adverse reactions following the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment involving the administration of a 5-HT1B/1D agonist to mice.

Preparing a PD-159020 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of PD-159020, a small molecule inhibitor. These guidelines are intended to ensure accurate and reproducible experimental results.

Introduction

This compound is a chemical compound with a molecular weight of 551.5 g/mol and a chemical formula of C₃₂H₂₅NO₈. Accurate preparation of a stock solution is the first critical step in any experiment involving this compound. This document outlines the necessary materials, calculations, and procedures for preparing a stock solution and subsequent working solutions.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 551.5 g/mol | [1] |

| Chemical Formula | C₃₂H₂₅NO₈ | [1] |

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes (1.5 mL)

-